Cas no 88806-07-9 (Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide)

Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide is a brominated piperazine derivative with applications in organic synthesis and pharmaceutical research. The compound features a reactive bromopropyl side chain, enabling its use as an alkylating agent or intermediate in the preparation of more complex molecules. The monohydrobromide salt form enhances stability and solubility, facilitating handling and storage. Its structural versatility makes it valuable for constructing nitrogen-containing heterocycles or modifying existing pharmacophores. The methyl substitution at the 4-position influences steric and electronic properties, allowing tailored reactivity in synthetic pathways. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules.
Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide structure
88806-07-9 structure
Product Name:Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide
CAS No:88806-07-9
MF:C8H18Br2N2
MW:302.049920558929
CID:621224
PubChem ID:5351831
Update Time:2025-06-08

Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide
    • 3-(4-methylpiperazin-1-yl)-1-bromopropane dihydrobromide
    • DTXSID50973992
    • (3-BOC-AMINO-AZETIDIN-1-YL)-NAPHTHALEN-2-YL-ACETICACID
    • NSC-54970
    • A917717
    • 1-(3-bromopropyl)-4-methylpiperazine;hydrobromide
    • 5845-29-4
    • CS-0458586
    • 1-(3-Bromopropyl)-4-methylpiperazine--hydrogen bromide (1/1)
    • 1-(3-bromopropyl)-4-methylpiperazinehydrobromide
    • 1-(3-bromopropyl)-4-methylpiperazine hydrobromide
    • 88806-07-9
    • CHEMBL1965354
    • NSC54970
    • Inchi: 1S/C8H17BrN2.BrH/c1-10-5-7-11(8-6-10)4-2-3-9;/h2-8H2,1H3;1H
    • InChI Key: KCYOYVPMBWCTJZ-UHFFFAOYSA-N
    • SMILES: BrCCCN1CCN(C)CC1.Br

Computed Properties

  • Exact Mass: 301.98162g/mol
  • Monoisotopic Mass: 299.98367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 100
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.5Ų

Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide Pricemore >>

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Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide Related Literature

Additional information on Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide

Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide: A Comprehensive Overview

Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide is a chemical compound with the CAS number 88806-07-9. This compound belongs to the class of piperazines, which are six-membered ring structures containing two nitrogen atoms. Piperazines are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and versatility. The monohydrobromide form of this compound indicates that it contains one bromine atom as part of its structure, which can influence its reactivity and applications.

The chemical structure of Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide consists of a piperazine ring with a methyl group at the 4-position and a 3-bromopropyl group attached at the 1-position. This substitution pattern imparts specific electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications. The presence of the bromine atom in the side chain also introduces potential for further functionalization or reactivity in synthetic chemistry.

Recent studies have highlighted the importance of piperazine derivatives in drug discovery and development. For instance, researchers have explored the use of piperazine-containing compounds in the design of kinase inhibitors, which are crucial for targeting various diseases such as cancer. The monohydrobromide form of this compound has been shown to exhibit interesting pharmacokinetic properties, making it a promising candidate for further investigation in preclinical studies.

In addition to its pharmaceutical applications, Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have further underscored the importance of understanding the structural and electronic properties of such compounds.

The synthesis of Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide typically involves a combination of nucleophilic substitution and ring-closing reactions. Researchers have optimized synthetic routes to enhance yield and purity, ensuring that the compound meets high-quality standards required for both academic and industrial applications. The use of modern analytical techniques such as NMR spectroscopy and mass spectrometry has also facilitated precise characterization of this compound.

From an environmental perspective, understanding the fate and transport of Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on evaluating its biodegradability under various conditions, as well as its potential toxicity to aquatic organisms. These findings are essential for developing safe handling procedures and disposal methods for this compound.

In conclusion, Piperazine, 1-(3-bromopropyl)-4-methyl-, monohydrobromide (CAS No: 88806-07-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both fundamental research and applied development. As new insights into its properties continue to emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing science and technology.

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